

Spectroscopic and Synthetic Profile of 2-Sec-butoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Sec-butoxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for **2-sec-butoxybenzaldehyde**. Due to the limited availability of public experimental spectra for this specific isomer, this document presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and synthesis of **2-sec-butoxybenzaldehyde** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-sec-butoxybenzaldehyde**. These predictions are derived from the known spectral data of analogous compounds, including other alkoxy-substituted benzaldehydes and molecules containing a sec-butoxy group attached to an aromatic ring.

Table 1: Predicted ^1H NMR Spectroscopic Data for 2-Sec-butoxybenzaldehyde

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.3	s	1H	Aldehyde (-CHO)
~7.8	dd	1H	Ar-H (ortho to -CHO)
~7.5	m	1H	Ar-H (para to -O-sec-butyl)
~7.1	t	1H	Ar-H
~7.0	d	1H	Ar-H (ortho to -O-sec-butyl)
~4.4	m	1H	-O-CH(CH ₃)CH ₂ CH ₃
~1.7	m	2H	-O-CH(CH ₃)CH ₂ CH ₃
~1.3	d	3H	-O-CH(CH ₃)CH ₂ CH ₃
~0.9	t	3H	-O-CH(CH ₃)CH ₂ CH ₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Sec-butoxybenzaldehyde

Chemical Shift (δ , ppm)	Assignment
~191	Aldehyde C=O
~161	Ar-C (C-O)
~136	Ar-C
~134	Ar-C
~128	Ar-C (C-CHO)
~122	Ar-C
~114	Ar-C
~77	-O-CH(CH ₃)CH ₂ CH ₃
~29	-O-CH(CH ₃)CH ₂ CH ₃
~19	-O-CH(CH ₃)CH ₂ CH ₃
~10	-O-CH(CH ₃)CH ₂ CH ₃

Solvent: CDCl₃.

Table 3: Predicted IR Absorption Data for 2-Sec-butoxybenzaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	Aromatic C-H stretch
~2970, ~2870	Strong	Aliphatic C-H stretch
~2820, ~2720	Medium	Aldehyde C-H stretch (Fermi doublet)
~1695	Strong	Aldehyde C=O stretch[1][2][3][4]
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1240	Strong	Aryl-O-Alkyl ether C-O stretch
~1100	Medium	C-O stretch

Sample preparation: Neat liquid film.

Table 4: Predicted Mass Spectrometry (m/z) Data for 2-Sec-butoxybenzaldehyde

m/z	Relative Intensity	Proposed Fragment
178	Moderate	[M] ⁺ (Molecular Ion)
149	Moderate	[M - C ₂ H ₅] ⁺
121	Strong	[M - C ₄ H ₉] ⁺ or [C ₇ H ₅ O ₂] ⁺
93	Moderate	[C ₆ H ₅ O] ⁺
77	Moderate	[C ₆ H ₅] ⁺ [5]

Ionization method: Electron Ionization (EI). Aromatic ethers are known to exhibit prominent molecular ion peaks due to the stability of the benzene ring.[6][7]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-sec-butoxybenzaldehyde** is not readily available in published literature, a standard Williamson

ether synthesis is the most plausible and widely used method for its preparation.

Synthesis of 2-Sec-butoxybenzaldehyde via Williamson Ether Synthesis

Materials:

- Salicylaldehyde (2-hydroxybenzaldehyde)
- 2-Bromobutane or 2-Iodobutane
- Anhydrous Potassium Carbonate (K_2CO_3) or Sodium Hydride (NaH)
- Anhydrous Acetone or N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde and a suitable anhydrous solvent such as acetone or DMF.
- Add a base, such as anhydrous potassium carbonate (2-3 equivalents), to the solution. If using sodium hydride, it should be added portion-wise with caution.
- Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.
- Slowly add 2-bromobutane or 2-iodobutane (1.1-1.5 equivalents) to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

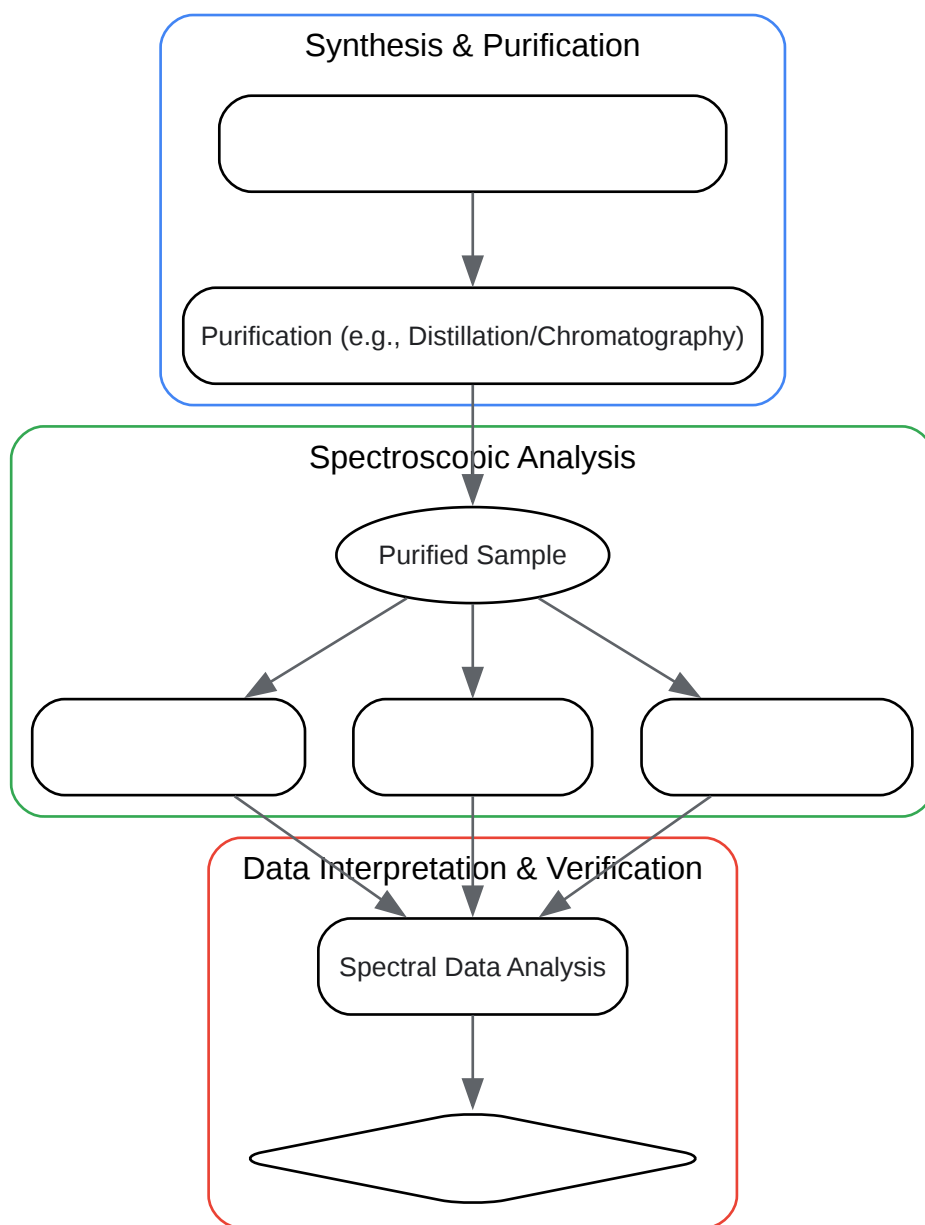
- Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **2-sec-butoxybenzaldehyde** by vacuum distillation or column chromatography on silica gel.

Characterization:

The purified product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in Tables 1-4.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized sample of **2-sec-butoxybenzaldehyde**.



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Workflow for the synthesis and spectroscopic analysis of **2-sec-butoxybenzaldehyde**.

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